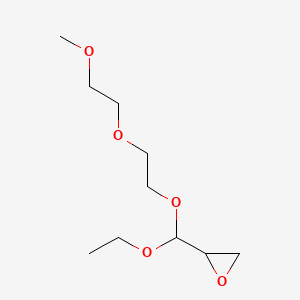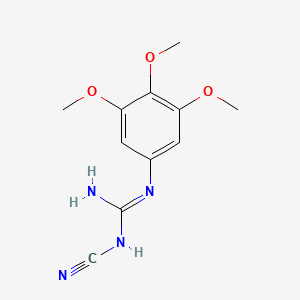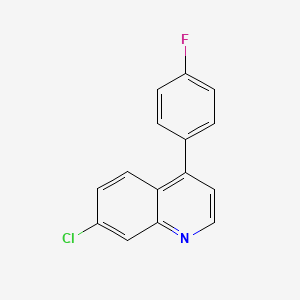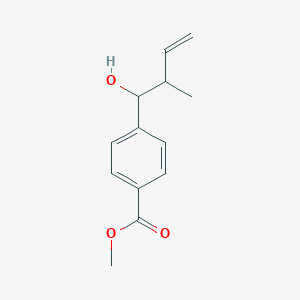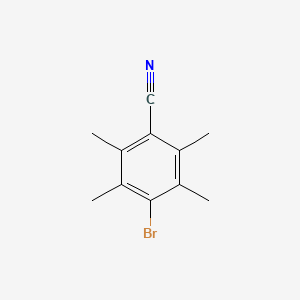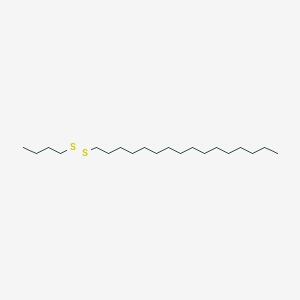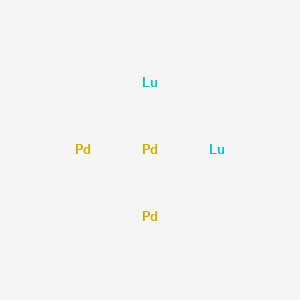
Lutetium--palladium (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium–palladium (2/3) is a compound formed by the combination of lutetium and palladium in a 2:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lutetium–palladium (2/3) can be achieved through various synthetic routes. One common method involves the reduction of lutetium chloride or lutetium fluoride with palladium in the presence of a reducing agent such as calcium, potassium, or sodium . The reaction typically occurs at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lutetium–palladium (2/3) may involve similar reduction processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and lanthanide resins can help in the effective separation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
Lutetium–palladium (2/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, nitric acid, and various reducing agents such as calcium and sodium . The reactions typically occur under controlled conditions, including high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lutetium oxide and palladium oxide, while reduction reactions may produce elemental lutetium and palladium.
科学的研究の応用
Lutetium–palladium (2/3) has several scientific research applications, including:
作用機序
The mechanism of action of lutetium–palladium (2/3) involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. In medicine, lutetium-based compounds target somatostatin receptors on cancer cells, delivering radiation to destroy the cells .
類似化合物との比較
Similar Compounds
Similar compounds to lutetium–palladium (2/3) include other lutetium and palladium compounds, such as:
Lutetium oxide (Lu2O3): Used in ceramics and lasers.
Palladium chloride (PdCl2): Used in catalysis and electronics.
Uniqueness
Lutetium–palladium (2/3) is unique due to its specific ratio of lutetium to palladium, which imparts distinct properties not found in other compounds. Its combination of rare earth and transition metals makes it particularly valuable in specialized applications, such as advanced catalysis and materials science.
特性
CAS番号 |
389087-15-4 |
|---|---|
分子式 |
Lu2Pd3 |
分子量 |
669.2 g/mol |
IUPAC名 |
lutetium;palladium |
InChI |
InChI=1S/2Lu.3Pd |
InChIキー |
WEIYDDLNKAYMEH-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Lu].[Lu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
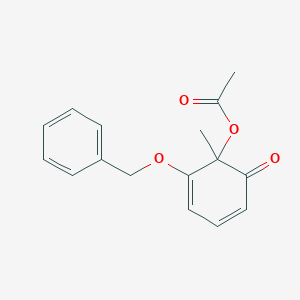
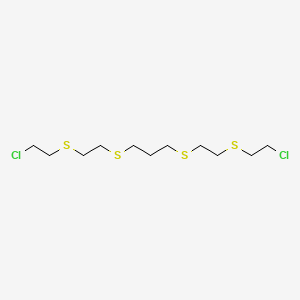
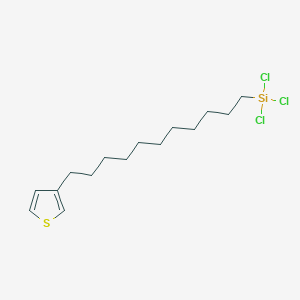
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
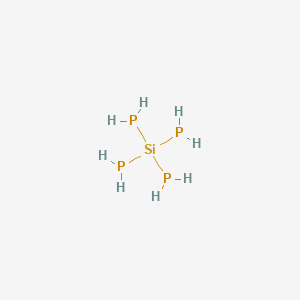
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
